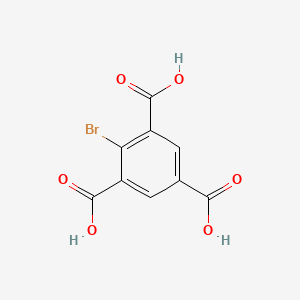

2-Bromobenzene-1,3,5-tricarboxylic acid

Overview

Description

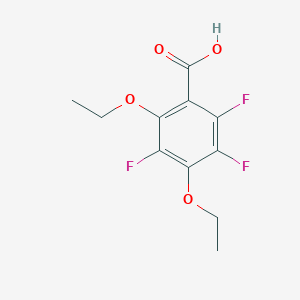

2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6 . It is a derivative of trimesic acid, also known as benzene-1,3,5-tricarboxylic acid .

Synthesis Analysis

The synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid or its derivatives involves multiple steps. For instance, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .

Molecular Structure Analysis

The molecular structure of 2-Bromobenzene-1,3,5-tricarboxylic acid is characterized by the presence of a bromine atom attached to the benzene ring, along with three carboxylic acid groups . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene exists at room temperature in two isomeric forms: 3a

Scientific Research Applications

1. Supramolecular Chemistry

- Application Summary : Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines. Their simple structure and wide accessibility in combination with a detailed understanding of their supramolecular self-assembly behaviour allow full utilization of this versatile, supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications .

- Methods of Application : The opportunities in the former cases are connected to the self-assembly of BTAs into one-dimensional, nanometer-sized rod like structures stabilised by threefold H-bonding .

- Results or Outcomes : Their multivalent nature drives applications in the biomedical field. Currently, the first commercial applications of BTAs are emerging .

2. Luminescent Metallogels

- Application Summary : A novel strategy was employed to create supramolecular metallogels incorporating Tb (III) and Eu (III) ions using benzene-1,3,5-tricarboxylic acid (TA) as a gelator in N, N -dimethylformamide (DMF) .

- Methods of Application : Rheological analysis demonstrated their mechanical robustness under varying stress levels and angular frequencies .

- Results or Outcomes : Metal–semiconductor junction-based devices integrating Al metal with Tb (III )- and Eu (III )-metallogels exhibited non-linear charge transport akin to a Schottky diode, indicating potential for advanced electronic device development .

properties

IUPAC Name |

2-bromobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDATZLQLJIBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzene-1,3,5-tricarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)